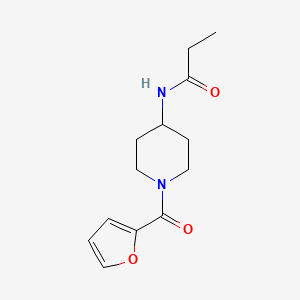
1-Methyl-3-(methylamino)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative. This compound is characterized by the presence of a cyclobutane ring substituted with a methyl group and a methylamino group. The stereochemistry of the compound is specified by the (1r,3r) configuration, indicating the relative positions of the substituents on the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of cyclobutanone with methylamine under acidic conditions can yield the desired product.
Chiral Resolution: The stereochemistry can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol may involve:
Batch Processing: Small-scale production using batch reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-methyl-3-(methylamino)cyclobutanone.
Reduction: Formation of 1-methyl-3-(methylamino)cyclobutanol.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Rel-(1r,3r)-1-methyl-3-(amino)cyclobutan-1-ol: Similar structure but with an amino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(ethylamino)cyclobutan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(dimethylamino)cyclobutan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl and a methylamino group on the cyclobutane ring. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-methyl-3-(methylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
RZTRDGYZPYLHMG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)






![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
